molecular formula C18H21ClN4O4 B5418344 2-(5-chloro-6-oxo-4-(pyrrolidin-1-yl)pyridazin-1(6H)-yl)-N-(2,4-dimethoxyphenyl)acetamide

2-(5-chloro-6-oxo-4-(pyrrolidin-1-yl)pyridazin-1(6H)-yl)-N-(2,4-dimethoxyphenyl)acetamide

Cat. No.: B5418344
M. Wt: 392.8 g/mol
InChI Key: VYZPWUUGURSFIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-chloro-6-oxo-4-(pyrrolidin-1-yl)pyridazin-1(6H)-yl)-N-(2,4-dimethoxyphenyl)acetamide is a complex organic compound that features a pyridazinone core with a pyrrolidine substituent

Properties

IUPAC Name

2-(5-chloro-6-oxo-4-pyrrolidin-1-ylpyridazin-1-yl)-N-(2,4-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN4O4/c1-26-12-5-6-13(15(9-12)27-2)21-16(24)11-23-18(25)17(19)14(10-20-23)22-7-3-4-8-22/h5-6,9-10H,3-4,7-8,11H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYZPWUUGURSFIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CN2C(=O)C(=C(C=N2)N3CCCC3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-chloro-6-oxo-4-(pyrrolidin-1-yl)pyridazin-1(6H)-yl)-N-(2,4-dimethoxyphenyl)acetamide typically involves multiple steps, starting from readily available precursors

    Formation of Pyridazinone Core: The synthesis begins with the reaction of a chlorinated pyridazine derivative with a suitable amine to form the pyridazinone core.

    Introduction of Pyrrolidine Ring: The pyrrolidine ring is introduced through a nucleophilic substitution reaction, where a pyrrolidine derivative reacts with the chlorinated pyridazinone.

    Formation of Acetamide Group: The final step involves the acylation of the intermediate compound with 2,4-dimethoxyphenylacetyl chloride to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the development of scalable purification methods.

Chemical Reactions Analysis

Types of Reactions

2-(5-chloro-6-oxo-4-(pyrrolidin-1-yl)pyridazin-1(6H)-yl)-N-(2,4-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols or amines.

    Substitution: The chloro group on the pyridazinone ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological pathways involving pyridazinone derivatives.

    Medicine: The compound could be investigated for its potential therapeutic effects, particularly in the treatment of diseases where pyridazinone derivatives have shown efficacy.

    Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(5-chloro-6-oxo-4-(pyrrolidin-1-yl)pyridazin-1(6H)-yl)-N-(2,4-dimethoxyphenyl)acetamide is not well-documented. it is likely to involve interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The pyridazinone core and pyrrolidine ring may play key roles in these interactions.

Comparison with Similar Compounds

Similar Compounds

    Pyridazinone Derivatives: Compounds with similar pyridazinone cores, such as 3-chloro-6-oxo-4-(pyrrolidin-1-yl)pyridazine.

    Pyrrolidine Derivatives: Compounds with pyrrolidine rings, such as 1-(2,4-dimethoxyphenyl)pyrrolidine.

Uniqueness

2-(5-chloro-6-oxo-4-(pyrrolidin-1-yl)pyridazin-1(6H)-yl)-N-(2,4-dimethoxyphenyl)acetamide is unique due to the combination of its pyridazinone core, pyrrolidine ring, and acetamide group. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.